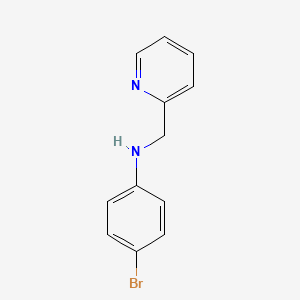

4-bromo-N-(pyridin-2-ylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

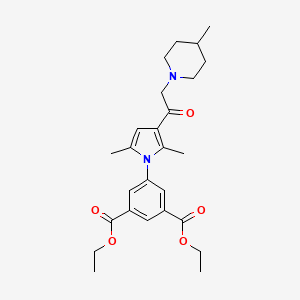

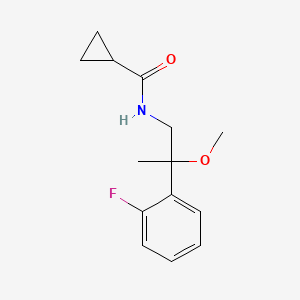

“4-bromo-N-(pyridin-2-ylmethyl)aniline” is a chemical compound with the molecular formula C12H11BrN2. Its molecular weight is 263.14 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 .Physical And Chemical Properties Analysis

The boiling point of “4-bromo-N-(pyridin-2-ylmethyl)aniline” is predicted to be 363.2±27.0 °C and its density is predicted to be 1.470±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Coordination Polymers

4-bromo-N-(pyridin-2-ylmethyl)aniline and its derivatives have been explored in the synthesis of coordination polymers, particularly with metals like Hg(II) and Cd(II). These polymers are synthesized using sonochemical methods and characterized through various techniques including X-ray crystallography. They exhibit intriguing supramolecular architectures governed by weak intermolecular interactions, which are crucial in nano-supramolecular assembly (Hajiashrafi, Morsali, & Kubicki, 2015).

Ligand Flexibility in Metal Complexes

This compound is also significant in the study of N,N,4-tris(pyridin-2-ylmethyl)aniline, a related ligand. This ligand has been used to synthesize a variety of metal complexes, demonstrating its flexibility and utility in preparing structures with diverse structural and packing topologies. Such compounds are of interest for their potential applications in materials science (Almesaker et al., 2007).

Corrosion Inhibition

4-bromo-N-(pyridin-2-ylmethyl)aniline analogs have been investigated for their corrosion inhibition properties on metals like mild steel in acidic environments. These studies are crucial for understanding and developing new corrosion inhibitors for industrial applications (Xu et al., 2015).

Molecular Dynamics and Quantum Chemical Calculations

The compound and its derivatives have been subjects in molecular dynamics simulations and quantum chemical calculations to understand their structural and electronic properties. These studies contribute to our understanding of the molecular basis for their observed physical and chemical behaviors (Acosta-Ramírez et al., 2013).

Fluorescent Probes

Research has been conducted on developing fluorescent probes based on N, N-bis(pyridin-2-ylmethyl)aniline derivatives for detecting metal ions like Cu2+ in aqueous solutions. Such probes are crucial for environmental monitoring and analytical chemistry applications (Liu & Zhang, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-bromo-N-(pyridin-2-ylmethyl)aniline are currently unknown. This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group

Pharmacokinetics

Its predicted properties include a boiling point of 3632±270 °C and a density of 1470±006 g/cm3 . Its pKa is predicted to be 4.77±0.12, which may influence its absorption and distribution in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-(pyridin-2-ylmethyl)aniline. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment could also affect the compound’s ionization state and subsequently its absorption and distribution in the body.

Propiedades

IUPAC Name |

4-bromo-N-(pyridin-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBGCBOKYDSVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(pyridin-2-ylmethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2450600.png)

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)

![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)

![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)

![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)